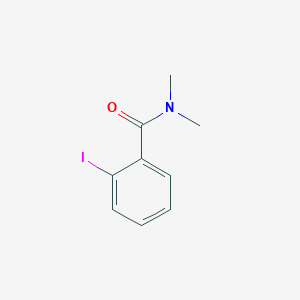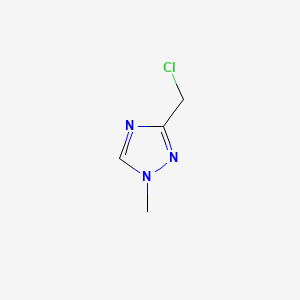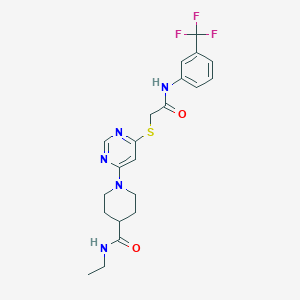![molecular formula C17H18ClN3O B2551311 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone CAS No. 2320145-00-2](/img/structure/B2551311.png)
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone is a useful research compound. Its molecular formula is C17H18ClN3O and its molecular weight is 315.8. The purity is usually 95%.
The exact mass of the compound ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Applications
A significant area of research for this compound involves its potential as an anticancer and antimicrobial agent. Katariya et al. (2021) conducted a study on novel heterocyclic compounds similar in structure, focusing on their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA) and in vitro antibacterial and antifungal activities. The study found high potency in certain compounds, suggesting potential applications in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Synthesis and Biological Evaluation
Another study by Ravula et al. (2016) reported the synthesis of novel pyrazoline derivatives, which share structural similarities. This study examined their anti-inflammatory and antibacterial activities, revealing that some compounds showed potent antibacterial activity and promising in silico toxicity profiles, suggesting their potential as templates for anti-inflammatory drugs (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Antimicrobial and Antioxidant Properties
Golea Lynda (2021) explored the antimicrobial and antioxidant activities of pyrazole derivatives. The study found moderate activity against both Gram-positive and Gram-negative bacteria and indicated moderate antioxidant activities. These results demonstrate the compound's potential in addressing bacterial infections and oxidative stress-related issues (Lynda, 2021).
Antitubercular and Anticancer Activity
The study by Neha et al. (2013) focused on synthesizing pyrazole derivatives and evaluating their antitubercular activity against Mycobacterium tuberculosis and anticancer activity against MCF7 (Human breast cancer) cells. This research adds to the growing evidence of the compound's utility in treating both tuberculosis and cancer (Neha, Nitin, & Pathak, 2013).
Wirkmechanismus
Target of Action
The primary targets of the compound 8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane, also known as ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone, are Janus kinases (JAKs), specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines .
Mode of Action
The compound interacts with its targets, JAK1 and TYK2, by inhibiting their activity . This inhibition is achieved through a mechanism that involves the compound binding to the active sites of these kinases, thereby preventing them from catalyzing the phosphorylation of specific substrates .
Biochemical Pathways
The inhibition of JAK1 and TYK2 by the compound affects several biochemical pathways. These pathways are primarily involved in the regulation of immune responses and inflammation . The compound’s action on these pathways results in the downregulation of proinflammatory cytokines and the modulation of adaptive immune responses .
Pharmacokinetics
The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is orally bioavailable, indicating efficient absorption. The compound’s distribution, metabolism, and excretion properties contribute to its overall bioavailability . .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of inflammation, reduction of cytokine release, and modulation of immune responses . In preclinical studies, the compound demonstrated significant efficacy in reducing inflammation and disease severity in models of autoimmune diseases such as rheumatoid arthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the unique structure of the skin can limit the efficacy of topically applied JAK inhibitors for treating conditions like atopic dermatitis . The compound’s formulation as a protein degradation targeting chimera (protac) may offer a promising approach for local treatment of such conditions .
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-16-5-2-1-4-15(16)17(22)21-12-6-7-13(21)11-14(10-12)20-9-3-8-19-20/h1-5,8-9,12-14H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHPXIMCPJNFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=C3Cl)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2551230.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551233.png)
![3-[(Pentan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B2551234.png)
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2551237.png)
![(2E)-2-[(2-bromo-4,6-dimethylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2551238.png)



![1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride](/img/structure/B2551243.png)

![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2551247.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2551249.png)

